molecular formula C13H9NO B1598970 1H-Benzo[g]indole-3-carboxaldehyde CAS No. 51136-18-6

1H-Benzo[g]indole-3-carboxaldehyde

Cat. No. B1598970
CAS RN: 51136-18-6
M. Wt: 195.22 g/mol
InChI Key: NYIGHGXJJVOYCQ-UHFFFAOYSA-N
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Description

1H-Benzo[g]indole-3-carboxaldehyde is a heterocyclic organic compound that belongs to the indole family. It is a highly valued intermediate in the synthesis of various biologically active compounds, such as natural products, drugs, and dyes. Due to its unique structure and properties, it has gained significant attention from researchers in the field of organic chemistry, biochemistry, and medicinal chemistry.

Mechanism of Action

Target of Action

1H-Benzo[g]indole-3-carboxaldehyde, also known as 3-Formyl-1H-benzo[g]indole or 3-Formyl-6,7-benzindole , is a biochemical used in proteomics research . It has been identified as a reactant for the preparation of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is an enzyme that plays a crucial role in the metabolism of the amino acid tryptophan . By inhibiting this enzyme, 1H-Benzo[g]indole-3-carboxaldehyde can potentially modulate the tryptophan metabolic pathway, which has implications in various biological processes and diseases, including cancer .

Mode of Action

It is known that the compound can undergo various chemical reactions due to its carbonyl group, which can facilely undergo c–c and c–n coupling reactions and reductions . For instance, it can undergo a copper-catalyzed reaction with various dihalides . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets .

Biochemical Pathways

1H-Benzo[g]indole-3-carboxaldehyde is involved in the tryptophan metabolic pathway through its inhibition of tryptophan dioxygenase . This enzyme is responsible for the initial step in the kynurenine pathway of tryptophan degradation, converting tryptophan to N-formylkynurenine . By inhibiting this enzyme, 1H-Benzo[g]indole-3-carboxaldehyde can potentially affect the levels of tryptophan and its metabolites in the body, which can have various downstream effects, including the modulation of immune responses and the regulation of cell proliferation .

Result of Action

The molecular and cellular effects of 1H-Benzo[g]indole-3-carboxaldehyde’s action are largely dependent on its target and mode of action. As a tryptophan dioxygenase inhibitor, it can potentially modulate the tryptophan metabolic pathway, leading to changes in the levels of tryptophan and its metabolites . These changes can have various effects on cells, including the regulation of immune responses and cell proliferation .

Action Environment

The action, efficacy, and stability of 1H-Benzo[g]indole-3-carboxaldehyde can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other molecules, such as enzymes and cofactors, can also influence the compound’s action

properties

IUPAC Name

1H-benzo[g]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-8-10-7-14-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIGHGXJJVOYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403293
Record name 1H-Benzo[g]indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzo[g]indole-3-carboxaldehyde

CAS RN

51136-18-6
Record name 1H-Benzo[g]indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzo[g]indole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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